A Technical Guide to 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides an in-depth analysis of the heterocyclic compound 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. The document is intended for researchers, medicinal chemists, and drug development professionals interested in novel molecular scaffolds. It details the molecular characteristics, a proposed synthetic pathway, and the potential applications of this compound, grounding the discussion in established chemical principles and relevant scientific literature.
Molecular Structure and Physicochemical Properties
The fundamental identity of any compound lies in its structure and associated properties. 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is an N-arylpyrrole derivative, featuring a pyrrole ring substituted at the nitrogen atom with a 2-(methylsulfanyl)phenyl group and a carbaldehyde (formyl) group at the C2 position of the pyrrole ring.
Molecular Formula and Weight
From its chemical structure, the molecular formula is determined to be C12H11NOS . Based on this formula, the key molecular weight parameters are calculated and summarized in the table below.
| Property | Value |
| Molecular Formula | C12H11NOS |
| Molecular Weight | 217.29 g/mol |
| Exact Mass | 217.0561 g/mol |
| Elemental Composition | C, 66.33%; H, 5.10%; N, 6.45%; O, 7.36%; S, 14.76% |
Chemical Structure
The structural arrangement of the molecule is critical for its chemical reactivity and biological interactions. The diagram below illustrates the connectivity of the atoms.
Caption: 2D structure of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.
Rationale and Significance in Medicinal Chemistry
The molecular architecture of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde combines three key pharmacophoric motifs: an N-arylpyrrole core, a reactive carbaldehyde group, and a thioether (methylsulfanyl) moiety.
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N-Arylpyrrole Core: The C-N axially chiral N-arylpyrrole framework is a privileged scaffold found in numerous biologically active molecules and natural products.[1] Derivatives of N-arylpyrroles have demonstrated significant potential as broad-spectrum antimicrobial agents, showing activity against ESKAPE pathogens and Mycobacterium species.[2]
-
Thioether Moiety: Organosulfur compounds are integral to modern drug design, with the thioether group being a common feature in many FDA-approved drugs.[3][4] The inclusion of sulfur can enhance lipophilicity, improve metabolic stability, and facilitate key interactions with biological targets.[5]
-
Pyrrole-2-carbaldehyde Functionality: The aldehyde group at the C2 position is a versatile chemical handle. It serves as a precursor for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as Schiff bases, hydrazones, and more complex heterocyclic systems, which is a common strategy in drug discovery programs.[6]
The convergence of these three features suggests that 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is a promising starting point for the development of novel therapeutic agents.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole (N-Arylation)
The synthesis of N-arylpyrroles can be efficiently achieved via the Clauson-Kaas reaction, which involves the condensation of an aniline with a furan derivative.[7][8] This method provides a direct and atom-economical route to the desired N-substituted pyrrole intermediate.
Protocol:
-
To a round-bottom flask, add 2-(methylsulfanyl)aniline (1.0 eq) and glacial acetic acid.
-
While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole.
Step 2: Synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (Formylation)
The Vilsmeier-Haack reaction is the most common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrrole.[9] For N-substituted pyrroles, the reaction typically shows high regioselectivity for the C2 position, which is sterically more accessible than the C3 position.[10][11][12]
Protocol:
-
In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve the 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole (1.0 eq) from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture, which will induce precipitation of the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ 9.5-10.0 ppm), three pyrrole ring protons (δ 6.0-7.5 ppm), four aromatic protons on the phenyl ring (δ 7.0-7.8 ppm), and a singlet for the methylsulfanyl group protons (δ 2.4-2.6 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the aldehyde (δ 175-185 ppm), carbons of the pyrrole and phenyl rings (δ 110-140 ppm), and the methyl carbon of the methylsulfanyl group (δ 15-20 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C=O stretch of the aldehyde (around 1660-1680 cm⁻¹) and C-H, C=C, and C-N stretching frequencies characteristic of the aromatic and heterocyclic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that corresponds to C12H11NOS. The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.
Potential Applications in Drug Development
The unique combination of a biologically active N-arylpyrrole core with a versatile aldehyde handle and a drug-like thioether moiety makes 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde a highly attractive scaffold for medicinal chemistry.
-
Antimicrobial Agents: Given the known antibacterial and antifungal properties of N-arylpyrroles, this compound is a prime candidate for derivatization to create novel antimicrobial agents.[2] The aldehyde can be converted into various imines and hydrazones to explore structure-activity relationships (SAR).
-
Anticancer Agents: Pyrrole-based structures are found in numerous compounds with cytotoxic activity. The scaffold can be elaborated to target various pathways involved in cancer progression.
-
Enzyme Inhibitors: The aromatic and heterocyclic rings provide a platform for designing molecules that can fit into the active sites of enzymes. The thioether group can form specific interactions, and the aldehyde can be used to introduce functionalities that bind covalently or non-covalently to enzyme targets.
Conclusion
This guide has detailed the molecular structure, properties, and a feasible synthetic route for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. While this specific molecule is not extensively documented, its constituent parts—the N-arylpyrrole, the thioether, and the carbaldehyde—are all well-established pharmacophores in medicinal chemistry. The proposed synthetic pathway is based on reliable and high-yielding named reactions, providing a clear path for its preparation in a laboratory setting. The inherent chemical functionalities of this compound make it a valuable and versatile building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. Further investigation into its synthesis and biological evaluation is highly encouraged.
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